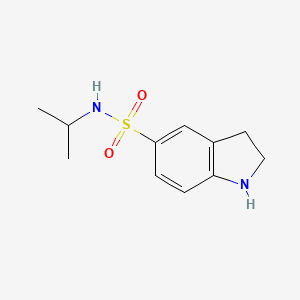
N-isopropylindoline-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isopropylindoline-5-sulfonamide: is a chemical compound with the molecular formula C11H16N2O2S and a molecular weight of 240.32 g/mol It is a derivative of indoline, a bicyclic structure consisting of a benzene ring fused with a pyrrole ring
Mechanism of Action
Target of Action
N-isopropylindoline-5-sulfonamide is a sulfonamide-based compound . Sulfonamides are known to target bacterial enzyme dihydropteroate synthetase . This enzyme is crucial for the synthesis of folic acid, which is essential for the further production of DNA in bacteria .
Mode of Action
Sulfonamides, including this compound, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . They mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, thereby preventing the enzyme from binding to PABA and disrupting the synthesis of folic acid . This inhibition of folic acid synthesis hampers the production of DNA in bacteria, inhibiting their growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting the enzyme dihydropteroate synthetase, this compound prevents the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid . This disruption of the folic acid pathway leads to a decrease in bacterial DNA synthesis, thereby inhibiting bacterial growth .
Pharmacokinetics
Sulfonamides are generally well-absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . The antibacterial action of sulfonamides is inhibited by pus .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth . By disrupting the synthesis of folic acid, an essential component for DNA production, this compound prevents bacteria from replicating . This leads to a decrease in the bacterial population, helping to control bacterial infections .
Action Environment
The action of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-isopropylindoline-5-sulfonamide typically involves the reaction of 5-chlorosulfonyl-2-oxindole with isopropylamine in the presence of pyridine as a base. The reaction is carried out in dichloromethane at room temperature for about 4 hours. The resulting product is then purified by vacuum filtration and drying .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-isopropylindoline-5-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The indoline moiety can undergo oxidation to form indole derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted sulfonamides.
Oxidation Reactions: Products include indole derivatives.
Reduction Reactions: Products include reduced forms of the indoline moiety.
Scientific Research Applications
N-isopropylindoline-5-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is used in the synthesis of biologically active compounds with potential antibacterial, antifungal, and anticancer properties.
Biological Studies: The compound is studied for its effects on various biological pathways and its potential as a pharmacophore in drug design.
Industrial Applications: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-isopropylindoline-5-sulfonamide: Unique for its specific substitution pattern and potential biological activity.
N-[5-(substituted-phenylsulfonyl)-1H-indol-3-yl]: Another indole-sulfonamide derivative with similar biological properties.
Uniqueness: this compound is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
N-propan-2-yl-2,3-dihydro-1H-indole-5-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-8(2)13-16(14,15)10-3-4-11-9(7-10)5-6-12-11/h3-4,7-8,12-13H,5-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUHLUIFQWENSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC2=C(C=C1)NCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
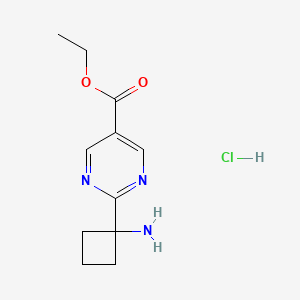
![3-(4-chlorophenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2365525.png)
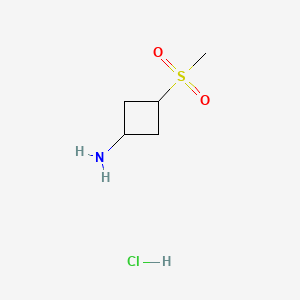
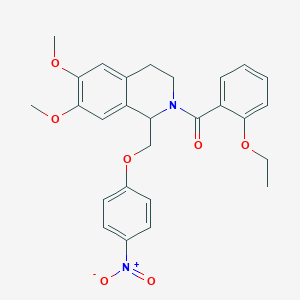
![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-fluoro-3-methylphenyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2365530.png)
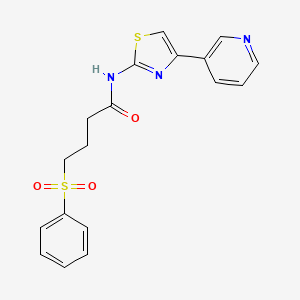

![2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B2365533.png)
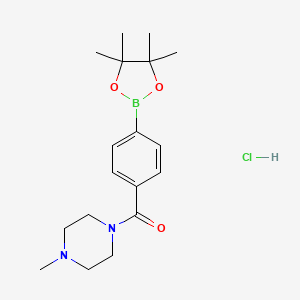
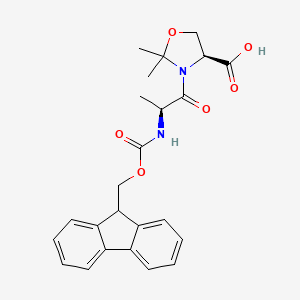
![1-[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2365536.png)
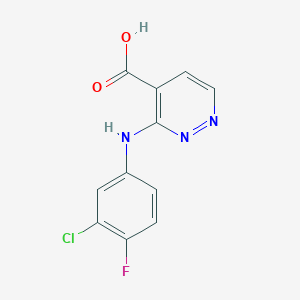
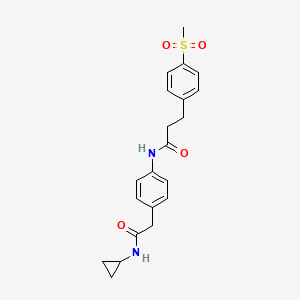
![6-[[4-(4-ethoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2365543.png)
